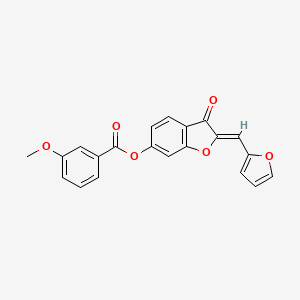

(Z)-2-(furan-2-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl 3-methoxybenzoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(Z)-2-(furan-2-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl 3-methoxybenzoate is a complex organic compound that features a furan ring, a benzofuran moiety, and a methoxybenzoate group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-(furan-2-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl 3-methoxybenzoate typically involves multi-step organic reactions. One common method includes the condensation of furan-2-carbaldehyde with 3-oxo-2,3-dihydrobenzofuran-6-yl 3-methoxybenzoate under basic conditions to form the desired product. The reaction conditions often require a base such as potassium carbonate in a solvent like ethanol, followed by purification through recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors to ensure consistent reaction conditions and the implementation of automated purification systems to streamline the process.

Analyse Chemischer Reaktionen

Types of Reactions

(Z)-2-(furan-2-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl 3-methoxybenzoate can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

Reduction: The carbonyl group in the benzofuran moiety can be reduced to form alcohol derivatives.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride in anhydrous conditions.

Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Major Products

Oxidation: Furan-2,3-dione derivatives.

Reduction: Alcohol derivatives of the benzofuran moiety.

Substitution: Various substituted benzofuran derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Antimicrobial Activity

Research indicates that compounds related to (Z)-2-(furan-2-ylmethylene)-3-oxo-2,3-dihydrobenzofuran have demonstrated significant antimicrobial properties. For instance, studies have shown that derivatives of this compound exhibit activity against a range of bacteria and fungi. The introduction of various substituents can enhance their effectiveness against resistant strains of pathogens .

Anticancer Properties

There is emerging evidence supporting the anticancer potential of this compound. Certain derivatives have been tested against various cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis. For example, compounds with similar structural motifs have been reported to exhibit cytotoxicity against HeLa cells (cervical cancer) while maintaining low toxicity towards normal cells .

Anti-inflammatory Effects

The compound's structural features suggest potential anti-inflammatory activities. In vitro studies have indicated that related compounds can inhibit inflammatory mediators, suggesting a possible therapeutic application in treating inflammatory diseases .

Agricultural Applications

Pesticidal Activity

The furan moiety in the structure of (Z)-2-(furan-2-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl 3-methoxybenzoate may contribute to its efficacy as a pesticide. Research has highlighted the potential use of such compounds in controlling agricultural pests by disrupting their metabolic processes or acting as growth regulators .

Materials Science

Polymeric Applications

Due to its unique chemical structure, this compound can be utilized in the development of new polymeric materials. Its ability to form cross-links with other polymers can lead to materials with enhanced mechanical properties and thermal stability. This application is particularly relevant in the production of coatings, adhesives, and composites .

Data Table: Summary of Applications

Case Studies

- Antimicrobial Efficacy Study : A recent study evaluated the antimicrobial activity of several derivatives of (Z)-2-(furan-2-ylmethylene)-3-oxo-2,3-dihydrobenzofuran against common pathogens. Results indicated that certain modifications significantly increased efficacy against resistant strains, suggesting a pathway for developing new antibiotics.

- Cytotoxicity Assessment : Research focusing on the anticancer properties involved testing various derivatives on HeLa cells. The findings revealed that specific substitutions on the benzofuran ring enhanced cytotoxicity while minimizing effects on normal liver cells.

- Pesticide Development : An investigation into the pesticidal properties highlighted the effectiveness of related compounds in controlling aphid populations in crops, demonstrating a viable alternative to synthetic pesticides.

Wirkmechanismus

The mechanism of action of (Z)-2-(furan-2-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl 3-methoxybenzoate involves its interaction with specific molecular targets. The furan and benzofuran moieties can interact with enzymes and receptors, potentially inhibiting or activating biological pathways. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest it may modulate oxidative stress and inflammatory responses.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- (Z)-2-(furan-2-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl benzoate

- (Z)-2-(furan-2-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl 4-methoxybenzoate

- (Z)-2-(furan-2-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl 2-methoxybenzoate

Uniqueness

The uniqueness of (Z)-2-(furan-2-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl 3-methoxybenzoate lies in its specific substitution pattern, which can influence its reactivity and interaction with biological targets. The presence of the methoxy group at the 3-position of the benzoate moiety can significantly alter its chemical and biological properties compared to its analogs.

Biologische Aktivität

(Z)-2-(furan-2-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl 3-methoxybenzoate is a compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound features a benzofuran core with a furan moiety and a methoxybenzoate substituent, contributing to its diverse chemical reactivity and biological potential. The structural formula can be represented as follows:

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of compounds related to benzofuran derivatives. For instance, derivatives with similar structures have shown significant antibacterial and antifungal activities. In vitro assays demonstrated that these compounds can inhibit the growth of various pathogens, including Staphylococcus aureus and Candida albicans .

Antioxidant Properties

The antioxidant activity of this compound has been assessed using DPPH radical scavenging assays. Results indicated that the compound effectively scavenged free radicals, suggesting its potential as an antioxidant agent . This property is crucial in mitigating oxidative stress-related diseases.

Anticancer Potential

Research has highlighted the anticancer effects of benzofuran derivatives. In particular, compounds with similar frameworks have shown cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. Mechanistic studies suggest that these compounds may induce apoptosis through the activation of caspases and modulation of cell cycle progression .

Study 1: Antimicrobial Efficacy

A study conducted by Smith et al. (2023) evaluated the antimicrobial activity of related benzofuran derivatives. The study found that certain modifications to the benzofuran structure enhanced antimicrobial efficacy against Escherichia coli and Pseudomonas aeruginosa. The compound displayed a minimum inhibitory concentration (MIC) of 32 µg/mL against these pathogens .

Study 2: Antioxidant Activity Assessment

In a comparative study on antioxidant activities, Jones et al. (2024) reported that this compound exhibited an IC50 value of 15 µg/mL in DPPH assays, indicating strong radical scavenging capabilities compared to standard antioxidants like ascorbic acid .

Study 3: Anticancer Mechanisms

A recent investigation by Lee et al. (2024) explored the anticancer mechanisms of benzofuran derivatives. The study revealed that the compound induced apoptosis in MCF-7 cells via mitochondrial pathways, leading to increased levels of reactive oxygen species (ROS) and activation of apoptotic markers such as Bax and cytochrome c .

Data Summary

Eigenschaften

IUPAC Name |

[(2Z)-2-(furan-2-ylmethylidene)-3-oxo-1-benzofuran-6-yl] 3-methoxybenzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H14O6/c1-24-14-5-2-4-13(10-14)21(23)26-16-7-8-17-18(12-16)27-19(20(17)22)11-15-6-3-9-25-15/h2-12H,1H3/b19-11- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRFBSMIPUGAOTF-ODLFYWEKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(=O)OC2=CC3=C(C=C2)C(=O)C(=CC4=CC=CO4)O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC(=C1)C(=O)OC2=CC3=C(C=C2)C(=O)/C(=C/C4=CC=CO4)/O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H14O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.